N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide
説明
N'-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide is a synthetic heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 4-methoxyphenyl group and an ethanediamide side chain modified with a propan-2-yloxypropyl moiety. The ethanediamide moiety likely improves solubility and hydrogen-bonding capacity, while the propan-2-yloxy group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
特性
IUPAC Name |
N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-13(2)28-10-4-9-21-19(25)20(26)22-18-16-11-29-12-17(16)23-24(18)14-5-7-15(27-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYADAYPCUJSLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide, also known as compound 899741-54-9, is a complex organic molecule notable for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
Molecular Characteristics
- IUPAC Name : N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide
- Molecular Formula : C20H26N4O4S
- Molecular Weight : 418.51 g/mol
- CAS Number : 899741-54-9
- SMILES Notation :
COc1ccc(cc1)n1nc2c(c1NC(=O)C(=O)NCCCOC(C)C)CSC2
Structural Features
The compound features:
- A thieno[3,4-c]pyrazole core , which is known for diverse biological activities.
- A methoxyphenyl group , enhancing lipophilicity and potentially influencing receptor interactions.
- An ethanediamide linkage , which may contribute to binding affinity and pharmacokinetic properties.
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant biological activities including:
-
Anticancer Activity :
- Thieno[3,4-c]pyrazoles have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, studies have demonstrated that similar compounds can target specific oncogenic pathways, leading to reduced tumor growth in vitro and in vivo.
-
Anti-inflammatory Effects :
- Certain derivatives have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
-
Antimicrobial Properties :
- The compound may exhibit antimicrobial activity against various bacterial strains due to its unique structural features that interact with microbial targets.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Mechanism Study (2020) | Demonstrated that thieno[3,4-c]pyrazoles can inhibit cell cycle progression in breast cancer cells by downregulating cyclin D1 expression. |
| Anti-inflammatory Activity (2021) | Found that a related thienopyrazole compound significantly reduced TNF-alpha levels in a murine model of inflammation. |
| Antimicrobial Efficacy (2022) | Reported effectiveness against Staphylococcus aureus with an MIC value of 32 µg/mL. |
Pharmacological Profiles
The pharmacokinetic properties of N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide suggest favorable absorption and distribution characteristics due to its lipophilic nature.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:
-
Formation of the Thienopyrazole Core :
- Cyclization reactions involving thioamides and hydrazine derivatives under acidic conditions.
-
Introduction of Functional Groups :
- Functionalization steps that introduce methoxyphenyl and propan-2-yloxy groups through substitution reactions.
-
Final Coupling Reactions :
- The final product is obtained through coupling reactions that form the ethanediamide linkage.
類似化合物との比較
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and related analogs from the evidence:
Key Observations :
- Core Heterocycles: The target’s thienopyrazol core differs from the triazolopyridazin in ’s compound, which may influence electronic properties and binding selectivity.
- Substituent Effects : The ethanediamide group in the target compound replaces the simpler ethanamine in ’s analog. This substitution likely reduces acute toxicity (common in amines) and improves metabolic stability .
- Lipophilicity : The propan-2-yloxypropyl chain in the target compound may confer higher lipophilicity compared to the tert-butyldimethylsilyl group in ’s compound, affecting bioavailability and blood-brain barrier penetration.
Pharmacological and Toxicological Profiles
- The ethanediamide group may mitigate the acute oral toxicity seen in amine-containing analogs like ’s compound (classified under GHS Category 4 for acute toxicity) .
- ’s Compound : Exhibits acute oral toxicity (likely due to the primary amine), skin corrosion, and respiratory irritation. These risks highlight the importance of the target compound’s amide modification for safety .
- ’s Compound : As a nucleotide analog, its toxicity profile relates to interference with DNA/RNA synthesis, which is mechanistically distinct from the target compound’s likely mode of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
